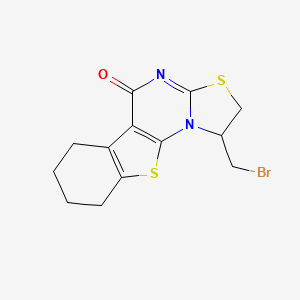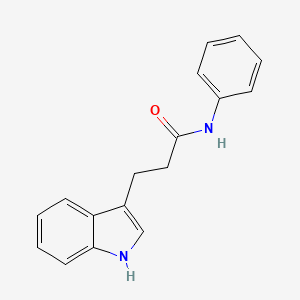![molecular formula C20H17Cl3N2O2 B12180374 5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12180374.png)
5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the 2,4-dichlorophenyl group: This step involves a Friedel-Crafts alkylation reaction, where the quinoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Incorporation of the morpholine group: The final step involves the nucleophilic substitution reaction where the intermediate product reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: A derivative with an oxidized quinoline core.
2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is unique due to the presence of both the 2,4-dichlorophenyl and morpholine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
属性
分子式 |
C20H17Cl3N2O2 |
|---|---|
分子量 |
423.7 g/mol |
IUPAC 名称 |
5-chloro-7-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C20H17Cl3N2O2/c21-12-3-4-14(16(22)10-12)19(25-6-8-27-9-7-25)15-11-17(23)13-2-1-5-24-18(13)20(15)26/h1-5,10-11,19,26H,6-9H2 |
InChI 键 |
LCXWGFRYORTCIN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180306.png)
![3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one](/img/structure/B12180314.png)




![methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B12180346.png)

![N',N',4,7,7-pentamethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12180353.png)
![N2-(2-methoxyphenyl)-6-[({1-[(oxolan-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12180357.png)
![6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12180359.png)
![2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate](/img/structure/B12180381.png)

